molecular formula C12H16O3 B1322182 4-Isopropoxy-3-(methoxymethyl)benzaldehyde CAS No. 947012-59-1

4-Isopropoxy-3-(methoxymethyl)benzaldehyde

Cat. No.: B1322182
CAS No.: 947012-59-1
M. Wt: 208.25 g/mol
InChI Key: ZLMBCJDHVZKHBI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Introduction of Isopropoxy Group: The isopropoxy group can be introduced through an etherification reaction using isopropyl alcohol and an acid catalyst.

    Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced via a methylation reaction using methanol and a suitable methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-3-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl and isopropoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-Isopropoxy-3-(methoxymethyl)benzoic acid.

    Reduction: 4-Isopropoxy-3-(methoxymethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Isopropoxy-3-(methoxymethyl)benzaldehyde is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The isopropoxy and methoxymethyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropoxybenzaldehyde: Lacks the methoxymethyl group, which may affect its reactivity and applications.

    3-Methoxymethylbenzaldehyde: Lacks the isopropoxy group, which may influence its chemical properties and uses.

    4-Methoxybenzaldehyde: Contains a methoxy group instead of an isopropoxy group, leading to different reactivity and applications.

Uniqueness

4-Isopropoxy-3-(methoxymethyl)benzaldehyde is unique due to the presence of both isopropoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Properties

IUPAC Name

3-(methoxymethyl)-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)15-12-5-4-10(7-13)6-11(12)8-14-3/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMBCJDHVZKHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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